molecular formula C22H22N4O3S3 B12164127 4-[(1E)-1-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate

4-[(1E)-1-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate

Cat. No.: B12164127
M. Wt: 486.6 g/mol
InChI Key: SEPGEOJKCKUGQM-HZHRSRAPSA-N
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Description

4-[(1E)-1-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate is a complex organic compound that features a unique structure combining a thiadiazole ring, a sulfanyl group, and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-1-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate involves multiple steps. One common approach starts with the preparation of the 5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole intermediate. This intermediate is then reacted with acetic anhydride and hydrazine hydrate under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of microwave activation to shorten reaction times and improve selectivity . The process also involves careful control of temperature and reagent concentrations to ensure consistent product quality.

Mechanism of Action

The mechanism of action of 4-[(1E)-1-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate involves its interaction with specific molecular targets. The compound’s sulfanyl and thiadiazole groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in disease pathways . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1E)-1-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate is unique due to its combination of a thiadiazole ring, sulfanyl group, and phenyl acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .

Properties

Molecular Formula

C22H22N4O3S3

Molecular Weight

486.6 g/mol

IUPAC Name

[4-[(E)-C-methyl-N-[[2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]carbonimidoyl]phenyl] acetate

InChI

InChI=1S/C22H22N4O3S3/c1-14-4-6-17(7-5-14)12-30-21-25-26-22(32-21)31-13-20(28)24-23-15(2)18-8-10-19(11-9-18)29-16(3)27/h4-11H,12-13H2,1-3H3,(H,24,28)/b23-15+

InChI Key

SEPGEOJKCKUGQM-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C(\C)/C3=CC=C(C=C3)OC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=C(C)C3=CC=C(C=C3)OC(=O)C

Origin of Product

United States

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